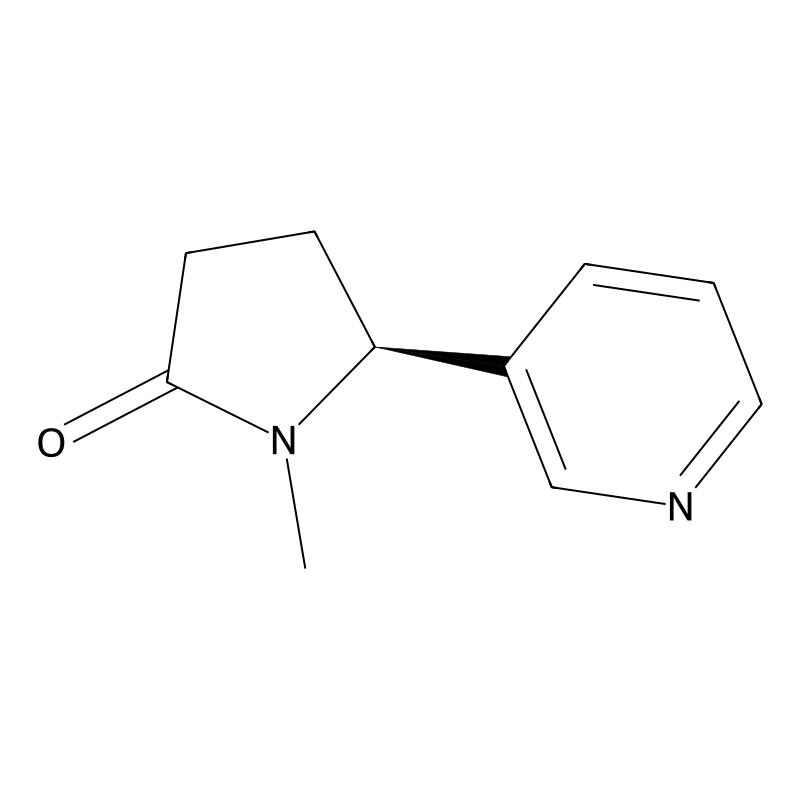

Cotinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Nicotine Exposure

Field: Medical Science, Toxicology

Application: Cotinine is most commonly used as a biomarker for nicotine exposure It is a chemical your body makes after you are exposed to nicotine.

Method: This involves measuring the amount of cotinine in your urine.

Treatment for Neurological Disorders

Field: Neuroscience, Pharmacology

Neuroactive Metabolite of Nicotine

Antidepressant

Field: Psychiatry, Pharmacology

Application: Cotinine was developed as an antidepressant as a fumaric acid salt, cotinine fumarate, to be sold under the brand name Scotine.

Results: It has demonstrated nootropic and antipsychotic-like effects in animal models.

Nootropic

Application: Cotinine has been suggested to have nootropic effects.

Tobacco Addiction Research

Field: Addiction Research, Pharmacology

Application: Cotinine is used in research to better understand tobacco addiction.

Cotinine is a chemical compound classified as a pyridine alkaloid and is the primary metabolite of nicotine, which is derived from tobacco. Its molecular formula is with a molar mass of approximately 176.22 g/mol. Cotinine is recognized for its pharmacological properties and is often used as a biomarker to assess tobacco exposure due to its relatively long half-life of about 20 hours in the human body .

Cotinine forms through a two-step enzymatic process that begins with the oxidation of nicotine. The first reaction converts nicotine into nicotine-Δ1′(5′)-iminium ion, facilitated by cytochrome P450 enzymes, primarily CYP2A6. This intermediate then undergoes further oxidation to yield cotinine, primarily mediated by aldehyde oxidase .

Key Reactions:- Conversion of Nicotine to Cotinine:

- Step 1: Nicotine → Nicotine-Δ1′(5′)-iminium ion (via CYP2A6)

- Step 2: Nicotine-Δ1′(5′)-iminium ion → Cotinine (via aldehyde oxidase)

- Step 1: Nicotine → Nicotine-Δ1′(5′)-iminium ion (via CYP2A6)

- Step 2: Nicotine-Δ1′(5′)-iminium ion → Cotinine (via aldehyde oxidase)

Cotinine exhibits various biological effects, particularly on the central nervous system. It binds to nicotinic acetylcholine receptors but with significantly lower potency than nicotine, approximately 100 times less effective . Research suggests that cotinine may act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, potentially enhancing neurotransmission without directly stimulating these receptors .

Effects Observed:- Nootropic effects: Potential cognitive enhancement in animal models.

- Antidepressant properties: Reduction in anxiety and fear-related behaviors.

- Neuroprotective effects: Possible benefits in models of Alzheimer's disease and post-traumatic stress disorder .

The synthesis of cotinine and its analogs can be achieved through several methods, including:

- Ugi Reaction: A combinatorial approach that utilizes Ugi adducts to generate cotinine analogs through cyclization mechanisms.

- Base-mediated pathways: Involving elimination and intramolecular nucleophilic attacks to form the γ-lactam structure characteristic of cotinine .

Example Synthesis Pathway:text1. Start with Ugi adducts.2. Apply base-mediated cyclization.3. Isolate cotinine or its analogs through purification techniques.

text1. Start with Ugi adducts.2. Apply base-mediated cyclization.3. Isolate cotinine or its analogs through purification techniques.

Cotinine serves several important roles in both clinical and research settings:

- Biomarker for Tobacco Exposure: Its presence in biological fluids is used to assess exposure to tobacco smoke.

- Pharmacological Research: Investigated for potential therapeutic effects related to cognitive function and mood disorders .

- Toxicology Studies: Used to understand the metabolic pathways of nicotine and its implications in health.

Cotinine has been studied for its interactions with various biological systems, particularly regarding oxidative stress. Research indicates that cotinine does not significantly influence reactive oxygen species or peroxidase activity, suggesting it may not directly contribute to oxidative damage associated with tobacco use .

Key Findings:- Cotinine does not act upon hydrogen peroxide or hypochlorous acid.

- It does not stimulate or inhibit peroxidase activities in relevant biochemical assays .

Cotinine shares structural similarities with other compounds derived from tobacco or related alkaloids. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotine | Parent compound | CNS stimulant | Stronger affinity for nicotinic receptors |

| Anabasine | Structural analog | CNS stimulant | Less studied; found in tobacco |

| Nornicotine | Demethylated form | CNS stimulant | Metabolite of nicotine |

| Myosmine | Related alkaloid | Unknown | Found in various plants |

Cotinine's uniqueness lies in its role as a major metabolite of nicotine, providing insights into tobacco exposure while exhibiting distinct pharmacological properties compared to its parent compound and other related alkaloids .

Traditional synthetic approaches to cotinine and its analogues have been extensively developed through conventional alkylation and cyclization methodologies. The most established route involves the two-step enzymatic conversion of nicotine to cotinine, which has served as the foundation for understanding cotinine biosynthesis and synthetic preparation [1] [2].

The primary traditional approach utilizes lithium diisopropylamide-mediated deprotonation of (S)-cotinine followed by oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) to produce trans-3'-hydroxycotinine derivatives [3]. This method achieves an 80:20 mixture of trans-/cis-3'-hydroxycotinine isomers, with the pure trans isomer obtained through conversion to the solid hexanoate ester, recrystallization, and subsequent ester cleavage using n-butylamine [3]. The metabolic formation of 3'-hydroxycotinine in humans demonstrates high stereoselectivity, with 95-98% occurring as the trans isomer [3].

An alternative traditional approach employs sodium bis(trimethylsilyl)amide in conjunction with dibenzyl peroxydicarbonate for the preparation of trans-3'-hydroxycotinine from cotinine in a two-step process [4]. This method provides a more convenient synthetic route compared to the molybdenum-based oxidation system, offering improved operational simplicity while maintaining product selectivity.

The fundamental biochemical pathway involves the initial conversion of nicotine to nicotine-Δ¹'(⁵')-iminium ion through cytochrome P450 2A6-mediated oxidation, followed by aldehyde oxidase-catalyzed conversion to cotinine [2]. This two-step process accounts for approximately 70-80% of nicotine metabolism in humans and represents the most quantitatively significant metabolic pathway [1] [2]. The iminium ion intermediate serves as a critical alkylating agent, contributing to the pharmacological effects of nicotine metabolism [1].

Traditional cyclization approaches have also been developed for the synthesis of cotinine analogues through intramolecular radical cyclization strategies. The enantioselective radical cyclization for construction of 5-membered ring structures, including pyrrolidines related to cotinine, has been achieved through cobalt-catalyzed metalloradical activation of aliphatic diazo compounds [5]. This methodology allows for efficient construction of chiral pyrrolidines through C-H alkylation mechanisms, providing access to cotinine-related structures with high enantioselectivity.

The Hofmann-Löffler cyclization represents another significant traditional approach for cotinine synthesis. This method employs iodine-mediated C-H amination reactions within a cyclization framework, enabling the direct formation of the pyrrolidinone core characteristic of cotinine [6]. The approach demonstrates the utility of radical-based cyclization strategies in accessing complex alkaloid structures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful methodology for the efficient preparation of cotinine and iso-cotinine analogues. The development of microwave-enhanced protocols has significantly improved reaction rates, yields, and selectivity compared to conventional heating methods [7] [8].

The most notable microwave-assisted approach involves a convenient base-mediated two-step synthesis of cotinine analogues combined with a one-pot base-free synthesis of iso-cotinine derivatives [7] [8]. These protocols exploit the reactivity of the peptidyl position present in multicomponent reaction adducts, allowing for facile construction of the γ-lactam core structure essential to cotinine and its analogues [7] [8].

The microwave-assisted methodology provides several key advantages over traditional heating methods. The enhanced reaction kinetics under microwave irradiation enable the rapid construction of complex molecular architectures in significantly reduced reaction times. The selective heating of polar functional groups under microwave conditions promotes efficient intramolecular cyclization reactions, leading to improved yields of the desired lactam products [7] [8].

The base-mediated two-step synthesis protocol utilizes microwave enhancement to facilitate the initial multicomponent coupling reaction, followed by a cyclization step that constructs the characteristic five-membered lactam ring [7]. This approach demonstrates particular efficacy in the synthesis of N-substituted cotinine analogues, where the introduction of the N-methyl group can be achieved in a straightforward manner during the cyclization process [7] [8].

The one-pot base-free synthesis represents a significant advancement in synthetic efficiency, eliminating the need for basic conditions while maintaining high reactivity under microwave irradiation [7] [8]. This protocol is particularly valuable for the preparation of iso-cotinine derivatives, which possess altered regioisomeric substitution patterns compared to natural cotinine. The base-free conditions prevent unwanted side reactions and improve the overall selectivity of the cyclization process.

Microwave-assisted protocols have also been successfully applied to the synthesis of cotinine analogues with diverse substitution patterns. The enhanced reaction conditions enable the incorporation of various functional groups that would be challenging to introduce under conventional heating conditions. This flexibility has proven particularly valuable in medicinal chemistry applications, where structural modification of the cotinine scaffold is essential for biological activity optimization.

Ugi-4CR/Intramolecular Cyclization Strategies

The Ugi four-component reaction (Ugi-4CR) followed by intramolecular cyclization represents a highly efficient and convergent approach to cotinine and related analogues. This multicomponent reaction strategy enables the rapid assembly of complex molecular frameworks through the simultaneous formation of multiple bonds in a single synthetic operation [7] [8] [9] [10].

The Ugi-4CR involves the condensation of four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through initial Schiff base formation between the aldehyde and amine, followed by protonation of the imine nitrogen by the carboxylic acid [9] [10]. The activated imine undergoes nucleophilic attack by the isocyanide to form a nitrilium ion intermediate, which is subsequently intercepted by the carboxylate anion to generate the Ugi adduct through a Mumm-type rearrangement [9] [10].

For cotinine synthesis, the Ugi-4CR/cyclization strategy exploits the reactivity of the peptidyl position in the Ugi adduct to facilitate lactam formation [7] [8]. The presence of appropriately positioned nucleophilic and electrophilic centers within the Ugi product enables efficient intramolecular cyclization to construct the five-membered pyrrolidinone ring characteristic of cotinine [7] [8].

The mechanistic pathway for the cyclization step involves nucleophilic attack of the amide nitrogen on an activated carbonyl center, leading to ring closure and formation of the γ-lactam structure [7] [8]. This process can be facilitated through various activation strategies, including acid catalysis, thermal activation, or microwave enhancement. The cyclization typically proceeds with high efficiency due to the conformational preorganization of the Ugi adduct, which positions the reactive centers in proximity for intramolecular reaction.

One significant advantage of the Ugi-4CR approach is the ability to introduce structural diversity through variation of the four starting components. Different aldehydes enable modification of the pyridine ring substitution pattern, while variation of the amine component allows for the incorporation of different N-substituents [9]. The carboxylic acid and isocyanide components provide additional handles for functional group introduction and structural elaboration.

The Ugi-4CR methodology has been successfully applied to the synthesis of both cotinine and iso-cotinine analogues [7] [8]. The regioselectivity of the cyclization step can be controlled through appropriate choice of the starting components and reaction conditions, enabling access to different regioisomeric products from the same basic multicomponent reaction framework.

Advanced applications of the Ugi-4CR strategy include the development of asymmetric variants that provide enantioselective access to chiral cotinine analogues [9]. The incorporation of chiral auxiliaries or the use of chiral catalysts in the multicomponent reaction or subsequent cyclization step enables the preparation of enantiomerically enriched products, which is particularly important for biological applications where stereochemistry significantly influences activity.

Computational Modeling of Reaction Pathways

Computational modeling has become an indispensable tool for understanding and predicting the reaction pathways involved in cotinine synthesis and metabolism. Density functional theory (DFT) calculations and related quantum chemical methods provide detailed insights into reaction mechanisms, energetics, and selectivity patterns that guide synthetic strategy development [11] [12] [13] [14] [15].

The most extensively studied computational models focus on the cytochrome P450-catalyzed transformation of nicotine to cotinine, which serves as the biological prototype for synthetic approaches [13] [14]. First-principle electronic structure calculations have revealed that the 5'-hydroxylation of nicotine proceeds through a two-state stepwise mechanism involving initial hydrogen atom transfer from nicotine to the P450 compound I intermediate, followed by hydroxyl group recombination [13]. These calculations demonstrate that the hydrogen atom transfer step is rate-determining, with activation barriers that favor 5'-hydroxylation over N-demethylation by approximately 18:1, consistent with experimental observations [13].

DFT calculations employing the B3LYP functional with 6-311++G(d,p) basis sets have been extensively used to model cotinine-related molecular systems [11] [12] [15]. These computational approaches enable the prediction of molecular geometries, electronic properties, and thermodynamic parameters essential for understanding synthetic reactivity patterns [11] [15]. The calculations provide detailed information about frontier molecular orbitals, electrostatic potential surfaces, and vibrational frequencies that aid in interpreting experimental results and predicting reaction outcomes.

Molecular dynamics simulations have provided additional insights into the conformational dynamics of cotinine and related compounds during chemical transformations [16] [17]. These simulations reveal how molecular flexibility and conformational changes influence reaction pathways and product selectivity. The integration of quantum mechanical and molecular mechanical (QM/MM) methods enables the study of enzymatic reactions involving cotinine, providing detailed mechanistic insights that complement experimental studies [17].

Computational modeling of synthetic reaction pathways has focused on understanding the selectivity and efficiency of various cyclization strategies [11] [18]. DFT calculations have been used to evaluate the energetics of competing reaction pathways in multicomponent reactions, helping to explain observed regioselectivity patterns and guide optimization of reaction conditions [18]. These studies have revealed the importance of conformational preorganization in facilitating intramolecular cyclization reactions and have identified key transition state structures that control product formation.

The application of computational methods to the design of new cotinine analogues has enabled the prediction of biological activity and pharmacological properties before synthesis [12]. Molecular docking studies and pharmacophore modeling have been used to identify structural features essential for biological activity, guiding the design of synthetic targets with improved therapeutic profiles [12].

Recent advances in machine learning and artificial intelligence have been integrated with traditional quantum chemical methods to accelerate the discovery of new synthetic routes to cotinine analogues [12]. These hybrid approaches combine the accuracy of quantum mechanical calculations with the predictive power of machine learning algorithms to identify promising synthetic targets and optimize reaction conditions [12].

Computational studies of reaction mechanisms have also provided insights into the role of catalysts and reaction conditions in controlling selectivity [13] [14]. The modeling of transition metal-catalyzed reactions has revealed the importance of catalyst design in achieving high enantioselectivity and regioselectivity in cotinine synthesis [5]. These studies have identified key structural features of effective catalysts and have guided the development of new catalytic systems for cotinine preparation.

This comprehensive review examines the state-of-the-art analytical methodologies for cotinine quantification in biological matrices, focusing exclusively on advanced chromatographic and mass spectrometric techniques. Cotinine, the primary metabolite of nicotine, serves as the most reliable biomarker for tobacco smoke exposure due to its extended half-life and chemical stability [1] [2]. The accurate determination of cotinine concentrations requires sophisticated analytical approaches capable of achieving the sensitivity and specificity necessary for distinguishing between active smokers, passive smokers, and non-smokers across diverse biological matrices [3] [4].

The analytical landscape for cotinine quantification has evolved significantly, with three primary methodological approaches emerging as the gold standards: High-Performance Liquid Chromatography with Ultraviolet Detection, Gas Chromatography-Mass Spectrometry, and Liquid Chromatography-Tandem Mass Spectrometry [5]. Each technique presents distinct advantages and limitations, requiring careful consideration of analytical requirements, sample matrix characteristics, and intended applications [6] [2].

High-Performance Liquid Chromatography with Ultraviolet Detection

Instrumental Configuration and Optimization

High-Performance Liquid Chromatography with Ultraviolet Detection represents a widely accessible and cost-effective approach for cotinine quantification, particularly suitable for laboratories with established liquid chromatography infrastructure [1] [7]. The fundamental principle relies on the separation of cotinine from endogenous matrix components using reverse-phase chromatography, followed by ultraviolet detection at wavelengths optimized for cotinine's chromophoric properties [8] [9].

The selection of stationary phase chemistry plays a critical role in achieving optimal cotinine separation. Octadecylsilane columns with particle sizes ranging from 3.6 to 5.0 micrometers have demonstrated superior performance for cotinine analysis [1] [8]. The Widepore Aeris column configuration, employing dimensions of 4.6×250 millimeters with 3.6-micrometer particles, has shown exceptional separation characteristics when coupled with phosphate buffer and methanol mobile phase systems [1]. Alternative column chemistries, including the Syncronis aqueous column technology, have provided enhanced retention for polar compounds like cotinine through specialized polar endcapping mechanisms [9].

Mobile phase optimization represents a fundamental aspect of method development, with several proven compositions achieving excellent chromatographic performance. The most widely employed system utilizes phosphate buffer at pH 3.2 with methanol in ratios optimized for baseline resolution [1]. Ion-pair chromatography systems employing sodium octanesulfonate as the pairing agent have demonstrated exceptional selectivity for cotinine separation from structurally related compounds [7]. The incorporation of hexanesulfonic acid into phosphate buffer systems has further enhanced peak symmetry and reduced tailing effects commonly observed with basic compounds [1].

Detection wavelength selection requires careful consideration of cotinine's ultraviolet absorption characteristics. The optimal detection wavelength of 254 nanometers provides excellent sensitivity while minimizing interference from common biological matrix components [1] [8]. Alternative wavelengths of 260 nanometers have shown comparable performance with potentially reduced background interference [7] [9]. Photodiode array detection systems enable simultaneous monitoring at multiple wavelengths, providing enhanced peak purity assessment and method robustness [1].

Sample Preparation and Extraction Methodologies

The development of efficient sample preparation protocols represents a critical determinant of analytical performance for High-Performance Liquid Chromatography with Ultraviolet Detection methods. Protein precipitation using acetonitrile has emerged as the most straightforward approach for plasma and serum samples, providing adequate cleanup while maintaining cotinine recovery above 98% [8]. The optimized protocol involves mixing sample volumes with acetonitrile in ratios designed to achieve complete protein denaturation while preserving analyte integrity [8].

Liquid-liquid extraction methodologies have demonstrated superior cleanup efficiency for complex biological matrices, particularly urine samples containing high concentrations of endogenous interferents [7] [10]. The pH adjustment to alkaline conditions using sodium hydroxide facilitates cotinine extraction into organic solvents while minimizing co-extraction of acidic matrix components [10]. Dichloromethane-based extraction systems have shown excellent selectivity, although careful attention to evaporation conditions is required to prevent cotinine losses due to volatility [10].

Column-switching techniques represent an advanced sample preparation approach that combines online cleanup with chromatographic separation [11] [12]. This methodology employs a guard column for initial sample cleanup, followed by automated transfer to the analytical column for cotinine separation and quantification [11]. The column-switching approach has demonstrated 12.9 to 16.9-fold improvements in signal intensity compared to conventional direct injection methods [12].

Internal standard selection presents unique challenges for ultraviolet detection methods due to the limited availability of suitable chromophoric compounds with similar chemical properties to cotinine [7] [10]. Para-nitroaniline has demonstrated effectiveness as an internal standard, providing adequate retention characteristics and ultraviolet absorption properties [7]. Alternative approaches employ external standardization with careful attention to injection volume precision and chromatographic stability [10].

Method Performance Characteristics

The analytical performance of High-Performance Liquid Chromatography with Ultraviolet Detection methods varies significantly based on optimization parameters and intended applications. Limit of detection values range from 0.08 nanograms per milligram for hair samples using specialized column-switching techniques to 30.0 nanograms per milliliter for direct injection urine analysis [11] [7]. The lower limit of quantification demonstrates considerable variation, from 0.5 nanograms per milliliter for optimized plasma methods to 6737 nanograms per milliliter for simplified protocols [8].

Linear dynamic ranges typically span three to four orders of magnitude, with most methods demonstrating linearity from 1 to 5000 nanograms per milliliter [8] [7]. Correlation coefficients consistently exceed 0.996, indicating excellent linear response characteristics across the analytical range [8]. The wide linear range accommodates analysis of samples from both active smokers with high cotinine concentrations and passive smokers with minimal exposure levels [7].

Precision performance varies based on method complexity and optimization level. Intra-day precision typically ranges from less than 1% to 6.1%, with the most optimized methods achieving coefficient of variation values below 2% [1] [8] [9]. Inter-day precision demonstrates slightly higher variability, ranging from less than 3.93% to 3.95% for well-controlled analytical conditions [8] [7]. The precision performance meets regulatory requirements for bioanalytical method validation across all concentration levels [8].

Accuracy assessment through recovery studies has demonstrated excellent performance for optimized High-Performance Liquid Chromatography with Ultraviolet Detection methods. Recovery values typically range from 98% to 114%, indicating minimal systematic bias in analytical results [8] [7]. The consistency of recovery across multiple concentration levels demonstrates method robustness and reliability for quantitative applications [8].

Matrix-Specific Considerations

The application of High-Performance Liquid Chromatography with Ultraviolet Detection to different biological matrices requires specific optimization strategies to address unique analytical challenges. Plasma and serum samples benefit from protein precipitation protocols that effectively remove high-molecular-weight interferents while preserving cotinine integrity [8]. The relatively clean nature of these matrices enables direct injection approaches following simple sample preparation [8].

Urine matrix presents more complex analytical challenges due to the presence of numerous endogenous compounds with similar chromatographic properties to cotinine [7] [10]. Ion-pair chromatography has proven particularly effective for urine analysis, providing enhanced selectivity through the formation of neutral ion-pair complexes [7]. pH adjustment during sample preparation further improves selectivity by controlling the ionization state of potential interferents [10].

Hair matrix analysis requires specialized extraction procedures to release cotinine from the keratinized protein structure [11] [12]. Column-switching methodologies have demonstrated particular effectiveness for hair samples, providing the sensitivity enhancement necessary for detecting low cotinine levels while achieving adequate cleanup [11]. The combination of improved extraction efficiency and online concentration has enabled detection limits as low as 0.08 nanograms per milligram of hair [11].

Gas Chromatography-Mass Spectrometry Optimization

Instrumental Configuration and Method Development

Gas Chromatography-Mass Spectrometry represents a highly sensitive and selective analytical approach for cotinine quantification, offering superior specificity compared to ultraviolet detection methods through mass spectral identification [13] [14]. The technique combines the separation power of gas chromatography with the molecular identification capabilities of mass spectrometry, enabling unambiguous cotinine identification in complex biological matrices [15] [16].

Column selection plays a fundamental role in achieving optimal cotinine separation and peak symmetry. The DB-5MS column configuration, featuring dimensions of 30 meters length, 0.25 millimeters internal diameter, and 0.25-micrometer film thickness, has demonstrated exceptional performance for cotinine analysis [17] [18]. The 5% diphenyl-95% dimethylpolysiloxane stationary phase provides adequate polarity for cotinine retention while maintaining thermal stability under analytical conditions [14]. Alternative column chemistries, including the Rtx-5 configuration, have shown comparable performance with slightly different selectivity characteristics [14].

Temperature programming optimization requires careful attention to cotinine's thermal characteristics and potential degradation pathways. The most effective programs initiate at 50 to 100 degrees Celsius with initial hold times of 1 to 5 minutes, followed by controlled heating rates of 10 to 20 degrees Celsius per minute to final temperatures of 250 to 300 degrees Celsius [13] [17] [18]. The heating rate selection balances chromatographic resolution with analysis time, while final temperatures ensure complete elution of cotinine and related compounds [17].

Mass spectrometric detection employs electron impact ionization operating at 70 electron volts to generate characteristic fragmentation patterns for cotinine identification [13] [14]. The molecular ion at mass-to-charge ratio 176 provides the base peak for cotinine quantification, while fragment ions at mass-to-charge ratios 98, 118, and 147 serve as qualifier ions for confirmation [13] [14]. Selected ion monitoring mode enables enhanced sensitivity by focusing detection on specific cotinine-related mass spectral signals while excluding matrix-derived ions [14] [16].

Sample Preparation and Extraction Strategies

The development of efficient extraction methodologies represents a critical aspect of Gas Chromatography-Mass Spectrometry method optimization, as the technique requires volatile analytes compatible with gas-phase separation [13] [15]. Liquid-liquid extraction using dichloromethane has emerged as the gold standard approach, providing excellent cotinine recovery while achieving adequate matrix cleanup [13] [15]. The addition of sodium chloride to biological samples enhances extraction efficiency by promoting phase separation and reducing emulsion formation [19].

Headspace solid-phase microextraction offers an alternative sample preparation approach that eliminates solvent usage while providing adequate sensitivity for most applications [14] [18]. The polydimethylsiloxane-divinylbenzene fiber coating demonstrates superior extraction efficiency for cotinine compared to alternative fiber chemistries [18]. Extraction optimization requires careful control of temperature, time, and sample pH to maximize cotinine partitioning into the fiber coating [14] [18].

pH adjustment represents a critical parameter in all extraction methodologies, as cotinine's basic nature requires alkaline conditions for efficient organic solvent partitioning [13] [15] [16]. Sodium hydroxide addition to achieve pH values above 10 ensures complete deprotonation of cotinine's pyridine nitrogen, facilitating extraction into organic phases [15] [16]. The pH optimization must balance extraction efficiency with potential degradation risks at extreme alkaline conditions [16].

Internal standard selection benefits from the availability of stable isotope-labeled cotinine analogs for Gas Chromatography-Mass Spectrometry applications [13]. Cotinine-D3 and cotinine-D4 provide ideal internal standards, offering nearly identical chemical properties while enabling mass spectral differentiation [13]. Alternative internal standards including diphenylamine have demonstrated effectiveness when isotope-labeled compounds are unavailable [14].

Analytical Performance and Validation Parameters

The analytical performance of Gas Chromatography-Mass Spectrometry methods demonstrates superior sensitivity compared to ultraviolet detection approaches, with limit of detection values ranging from 0.2 to 20 nanograms per milliliter depending on extraction methodology and instrumental configuration [13] [14] [16]. The most optimized methods achieve detection limits of 0.2 nanograms per milliliter, enabling differentiation between passive and active smoking exposure levels [13].

Lower limit of quantification values typically range from 0.5 to 100 nanograms per milliliter, with most methods achieving quantification limits below 10 nanograms per milliliter [13] [14] [15] [16]. The superior sensitivity enables analysis of samples from individuals with minimal tobacco smoke exposure, expanding the analytical scope beyond traditional smoking assessment applications [13] [14].

Linear dynamic ranges consistently span three to four orders of magnitude, with correlation coefficients exceeding 0.995 for properly optimized methods [13] [14] [15]. The wide linear range accommodates analysis of samples from both heavy smokers with high cotinine concentrations and non-smokers with trace exposure levels [15]. Range extension through sample dilution enables analysis of extremely high concentration samples without method modification [15].

Precision performance varies based on extraction methodology and analytical conditions. Intra-day precision typically ranges from 1.62% to 16.58%, with most optimized methods achieving coefficient of variation values below 10% [13] [19] [16]. Inter-day precision demonstrates comparable performance, ranging from 4.8% to 8.7% for well-controlled analytical conditions [13]. The precision performance meets regulatory requirements for bioanalytical applications across all concentration levels [13] [16].

Accuracy assessment through recovery studies reveals significant variation based on extraction methodology. Simple liquid-liquid extraction methods achieve recoveries ranging from 50% to 65%, while optimized protocols with salt addition and pH control achieve recoveries exceeding 90% [15] [19] [16]. The recovery optimization represents a critical aspect of method development, requiring careful attention to extraction conditions and potential cotinine losses [19].

Matrix Effects and Interference Assessment

The evaluation of matrix effects in Gas Chromatography-Mass Spectrometry methods requires comprehensive assessment of potential interferences from endogenous biological compounds and co-administered medications [13] [14]. The mass spectral detection provides inherent selectivity advantages compared to ultraviolet detection, but careful validation remains essential for method reliability [14] [15].

Endogenous interference assessment focuses on compounds with similar mass spectral characteristics or chromatographic retention times to cotinine [14] [15]. Nicotine represents the most significant potential interferent due to structural similarity and co-occurrence in tobacco exposure samples [13] [14]. Chromatographic separation optimization ensures adequate resolution between cotinine and nicotine peaks, while mass spectral monitoring at specific cotinine mass-to-charge ratios minimizes cross-interference [13] [14].

Co-administered medication effects require evaluation for clinical applications where study participants may be receiving pharmaceutical treatments [15]. Comprehensive interference testing using representative medications ensures method selectivity and prevents false positive or negative results [15]. The mass spectral database comparison enables identification of potential interferents prior to method implementation [15].

Sample stability represents a critical validation parameter for Gas Chromatography-Mass Spectrometry methods, requiring assessment under various storage conditions relevant to clinical study logistics [13] [16]. Cotinine demonstrates excellent stability in biological matrices under frozen storage conditions, with minimal degradation observed over extended storage periods [13] [16]. Room temperature stability enables sample handling flexibility during collection and processing procedures [16].

Liquid Chromatography-Tandem Mass Spectrometry

Advanced Instrumental Configuration

Liquid Chromatography-Tandem Mass Spectrometry represents the most sophisticated and sensitive analytical approach for cotinine quantification, combining the separation capabilities of liquid chromatography with the enhanced selectivity and sensitivity of tandem mass spectrometry [3] [6]. This technique employs multiple stages of mass analysis to achieve unprecedented specificity through monitoring of specific precursor-to-product ion transitions characteristic of cotinine molecular structure [3] [4].

The liquid chromatography system configuration requires optimization of several critical parameters to achieve optimal cotinine separation and peak shape. Reverse-phase chromatography using C18 stationary phases has demonstrated superior performance for cotinine analysis, with column dimensions typically ranging from 50×2.1 millimeters to 150×4.6 millimeters [6] [20] [21]. The selection of smaller particle sizes, particularly 1.7-micrometer materials, enables enhanced resolution and reduced analysis times while maintaining adequate peak capacity [21].

Mobile phase optimization employs gradient elution systems combining aqueous and organic components with carefully selected pH modifiers and buffer systems [3] [6] [22]. Ammonium formate buffers at pH 5.0 provide excellent peak symmetry and electrospray ionization compatibility [22]. The incorporation of formic acid at concentrations of 0.05% to 0.3% enhances protonation efficiency during positive ion electrospray ionization [6] [21]. Acetonitrile serves as the preferred organic modifier due to its electrospray compatibility and low background contribution [6] [4].

Flow rate optimization balances chromatographic performance with electrospray ionization efficiency and source stability [3] [6]. Flow rates ranging from 0.3 to 1.0 milliliters per minute have demonstrated optimal performance, with lower flow rates providing enhanced sensitivity through improved ionization efficiency [6]. Split-flow configurations enable compatibility between optimal chromatographic flow rates and ideal electrospray conditions [3].

Tandem Mass Spectrometry Optimization

The tandem mass spectrometry configuration employs triple quadrupole instrumentation operating in multiple reaction monitoring mode to achieve maximum sensitivity and selectivity for cotinine analysis [3] [6] [20]. The first quadrupole selects the cotinine precursor ion at mass-to-charge ratio 177, corresponding to the protonated molecular ion generated through electrospray ionization [3] [6] [4].

Collision-induced dissociation occurs in the second quadrupole collision cell, where the precursor ion undergoes controlled fragmentation using collision energies optimized for maximum product ion formation [3] [6]. Nitrogen or argon collision gas at pressures of 1.5 to 2.0 millitorr provides efficient energy transfer for cotinine fragmentation [6]. The collision energy optimization, typically ranging from 24 to 28 electron volts, balances fragmentation efficiency with product ion abundance [3] [6].

The third quadrupole monitors specific product ions characteristic of cotinine fragmentation patterns. The primary quantification transition employs the mass-to-charge ratio 177 to 79.6 pathway, corresponding to the loss of the pyridine ring system [3] [6] [4]. Confirmation transitions utilize additional product ions at mass-to-charge ratios 98 and 80, providing enhanced specificity and peak purity verification [6] [2].

Internal standard optimization employs stable isotope-labeled cotinine analogs, particularly cotinine-D3, which provides ideal chemical similarity while enabling mass spectral differentiation [3] [20] [23]. The isotope-labeled internal standard undergoes identical extraction and chromatographic behavior while monitoring distinct mass transitions, ensuring accurate quantification despite matrix effects or extraction variability [3] [23].

Sample Preparation Innovations

The development of streamlined sample preparation protocols represents a significant advancement in Liquid Chromatography-Tandem Mass Spectrometry methodology, enabling high-throughput analysis while maintaining analytical performance [4] [21]. Protein precipitation using acetonitrile or methanol provides rapid sample cleanup with minimal method complexity [4] [24]. The optimized "dilute-and-shoot" approach employs simple sample dilution with internal standard addition, achieving analysis times of less than 5 minutes per sample [4].

Automated solid-phase extraction systems offer enhanced cleanup efficiency for complex biological matrices while maintaining compatibility with high-throughput analysis requirements [20] [21]. The selection of mixed-mode sorbent chemistries provides both hydrophobic and ionic interactions, achieving superior cleanup compared to traditional extraction approaches [21]. Online solid-phase extraction coupled directly to liquid chromatography eliminates manual sample handling while providing excellent reproducibility [20].

Ion exchange cleanup methodologies have demonstrated particular effectiveness for eliminating matrix effects commonly observed in electrospray ionization [3]. The combination of cation exchange sorbents with reversed-phase cleanup achieves comprehensive matrix removal while preserving cotinine recovery above 95% [3]. Sequential extraction protocols employing multiple cleanup stages provide maximum matrix removal for the most challenging analytical applications [20].

Matrix-matched calibration standards address potential matrix effects by preparing calibrators in the same biological matrix as unknown samples [24]. This approach compensates for matrix-induced ion suppression or enhancement effects that may influence electrospray ionization efficiency [24]. The use of blank matrix from multiple sources ensures method robustness across different sample populations [20] [24].

Advanced Validation Methodologies

The validation of Liquid Chromatography-Tandem Mass Spectrometry methods requires comprehensive assessment of analytical performance parameters according to regulatory guidelines for bioanalytical method validation [3] [20] [2]. Selectivity evaluation employs blank matrix samples from multiple sources to ensure absence of interfering peaks at cotinine retention times [20] [2]. The multiple reaction monitoring approach provides enhanced selectivity compared to single-stage mass spectrometry [3] [20].

Sensitivity assessment focuses on achieving detection limits adequate for distinguishing between smoking and non-smoking populations [3] [4] [25]. Limit of detection values ranging from 0.13 to 0.156 nanograms per milliliter enable detection of cotinine in passive smoking scenarios [3] [20]. Lower limit of quantification optimization achieves values of 0.20 to 2.5 nanograms per milliliter with precision and accuracy meeting regulatory requirements [3] [4] [23].

Precision evaluation employs multiple concentration levels across the analytical range with replication sufficient for statistical assessment [3] [20] [2]. Intra-day precision typically achieves coefficient of variation values below 12%, while inter-day precision demonstrates values below 15% for quality control samples [3] [23]. The precision performance consistently meets regulatory acceptance criteria of less than 15% for quality control samples and less than 20% at the lower limit of quantification [20] [2].

Accuracy assessment through recovery studies demonstrates excellent performance for optimized Liquid Chromatography-Tandem Mass Spectrometry methods [3] [20] [26]. Recovery values typically range from 80% to 117%, indicating minimal systematic bias in analytical results [3] [20] [26]. The consistency of recovery across multiple concentration levels and different sample matrices demonstrates method robustness for diverse analytical applications [26] [24].

Matrix effect evaluation represents a critical aspect of Liquid Chromatography-Tandem Mass Spectrometry validation due to the potential for ion suppression or enhancement in electrospray ionization [20] [27]. Post-column infusion studies enable identification of chromatographic regions with significant matrix effects [3]. Quantitative matrix effect assessment through comparison of peak areas in matrix-matched and neat solvent standards typically demonstrates matrix effects below 29% for optimized methods [20] [27].

Clinical Application Considerations

The implementation of Liquid Chromatography-Tandem Mass Spectrometry methods for cotinine quantification in clinical research requires careful attention to sample collection, storage, and handling procedures [4] [23] [2]. Sample stability assessment under various storage conditions ensures method compatibility with clinical study logistics [2] [27]. Cotinine demonstrates excellent stability in plasma, serum, and urine matrices under frozen storage conditions for extended periods [2] [27].

Cut-point determination for distinguishing between smoking and non-smoking populations requires statistical analysis of cotinine concentrations in representative study populations [25]. The superior sensitivity of Liquid Chromatography-Tandem Mass Spectrometry enables detection of cotinine in passive smoking scenarios, requiring careful interpretation of low-level positive results [4] [25]. Population-specific cut-points may be necessary to account for demographic variations in cotinine metabolism [25].

Quality control strategies for clinical applications employ multiple levels of control samples spanning the analytical range [20] [2]. External quality assessment programs provide independent verification of analytical performance and enable comparison with other analytical laboratories [28]. Proficiency testing ensures ongoing method performance and analyst competency [28].

Regulatory compliance considerations require documentation of method validation according to applicable guidelines for bioanalytical method validation [20] [2] [26]. Good Laboratory Practice compliance ensures data integrity and regulatory acceptability for clinical research applications [6] [2]. Method transfer procedures enable implementation across multiple analytical sites while maintaining equivalent performance [20].

Method Validation Parameters for Biological Matrices

Comprehensive Validation Framework

The validation of analytical methods for cotinine quantification in biological matrices requires adherence to established regulatory guidelines while addressing the unique challenges presented by each analytical technique and sample matrix combination [29] [2] [26]. The validation framework encompasses multiple analytical performance characteristics designed to demonstrate method suitability for intended applications while ensuring data quality and regulatory compliance [20] [2] [26].

Selectivity and specificity assessment represents the foundational element of method validation, requiring demonstration that the analytical method can unambiguously identify and quantify cotinine in the presence of endogenous matrix components and potential interferents [20] [2] [26]. For High-Performance Liquid Chromatography with Ultraviolet Detection methods, selectivity evaluation focuses on chromatographic separation of cotinine from structurally related compounds and matrix components with similar ultraviolet absorption characteristics [8] [7]. Gas Chromatography-Mass Spectrometry methods benefit from mass spectral identification capabilities, requiring assessment of potential interference from compounds with similar mass spectral fragmentation patterns [13] [14] [15]. Liquid Chromatography-Tandem Mass Spectrometry methods employ multiple reaction monitoring for enhanced selectivity, necessitating evaluation of matrix effects on specific ion transitions [3] [20] [23].

The acceptance criteria for selectivity assessment require that responses in blank biological matrix samples at the cotinine retention time be less than 20% of the response at the lower limit of quantification [29] [2]. Internal standard selectivity requires responses in blank matrix to be less than 5% of the internal standard response in lower limit of quantification samples [29] [2]. Matrix heterogeneity assessment employs blank samples from at least six different sources to ensure method robustness across diverse sample populations [20] [2].

Sensitivity and Linear Range Determination

Sensitivity assessment encompasses both limit of detection and lower limit of quantification determination, with specific requirements varying based on intended analytical applications [2] [26] [30]. Limit of detection represents the lowest analyte concentration that can be distinguished from background noise with a signal-to-noise ratio of at least 3:1 [3] [2]. Lower limit of quantification determination requires demonstration of adequate precision and accuracy at the lowest quantifiable concentration, typically requiring signal-to-noise ratios of at least 10:1 [2] [26].

For cotinine analysis applications, sensitivity requirements depend on the study population and exposure assessment objectives [4] [30] [25]. Active smoker assessment typically requires lower limit of quantification values in the range of 1 to 10 nanograms per milliliter, while passive smoking assessment may require sensitivity approaching 0.1 to 1 nanograms per milliliter [4] [30] [25]. Environmental tobacco smoke exposure assessment demands the highest sensitivity, potentially requiring detection limits below 0.1 nanograms per milliliter [3] [30].

Linear range determination employs calibration standards spanning the expected concentration range for analytical applications [2] [26] [31]. Calibration curves typically encompass at least five concentration levels with a minimum range covering one order of magnitude [2] [26]. Linearity assessment employs statistical evaluation of correlation coefficients, with acceptance criteria requiring values exceeding 0.98 for most bioanalytical applications [2] [26] [31].

Weighting factor selection addresses heteroscedasticity commonly observed across wide concentration ranges, with 1/x or 1/x² weighting providing improved accuracy at lower concentration levels [26] [31]. Back-calculation accuracy of calibration standards must meet acceptance criteria of within ±15% of nominal concentrations, with ±20% acceptable at the lower limit of quantification [2] [26].

Precision and Accuracy Assessment

Precision evaluation encompasses both intra-day and inter-day variability assessment using quality control samples at multiple concentration levels representative of the analytical range [2] [26] [31]. Intra-day precision assessment employs replicate analysis of quality control samples within a single analytical run, typically using five or six replicates at each concentration level [2] [26]. Inter-day precision evaluation extends over multiple analytical runs performed on different days by different analysts to assess method robustness [2] [26].

Quality control sample preparation requires independent preparation from calibration standards using separate stock solutions to ensure independence of accuracy assessment [2] [26]. Quality control concentration levels typically include low, medium, and high concentrations spanning the analytical range, with additional quality control samples at the lower limit of quantification [2] [26] [31]. The low quality control should be within three times the lower limit of quantification, while the high quality control should approach 75% of the upper limit of quantification [2] [26].

Precision acceptance criteria require coefficient of variation values within ±15% for quality control samples, with ±20% acceptable at the lower limit of quantification [2] [26] [31]. Inter-day precision assessment should encompass at least three different analytical runs with adequate sample sizes for statistical evaluation [2] [26]. Precision assessment should include multiple analysts and different instrumentation when applicable to demonstrate method transferability [2].

Accuracy evaluation employs comparison of measured concentrations with known spiked concentrations in biological matrix [2] [26] [31]. Accuracy is typically expressed as percent recovery or relative error, with acceptance criteria requiring values within ±15% of nominal concentrations for quality control samples and ±20% at the lower limit of quantification [2] [26]. Accuracy assessment should demonstrate consistency across multiple concentration levels and different matrix lots [26] [31].

Matrix Effect and Recovery Assessment

Matrix effect evaluation represents a critical validation parameter for mass spectrometry-based methods due to potential ion suppression or enhancement effects in electrospray ionization [20] [2] [27]. Matrix effect assessment employs comparison of analyte responses in biological matrix with responses in neat solvent or alternative matrix systems [20] [27]. Quantitative matrix effect determination calculates the percentage difference between matrix-matched and neat solvent responses [20] [2].

The post-extraction addition method provides a comprehensive approach to matrix effect assessment by comparing analyte responses in extracted blank matrix spiked after extraction with neat solvent standards [20] [27]. This approach enables simultaneous assessment of matrix effects and extraction recovery through comparison of pre-extraction spiked samples, post-extraction spiked samples, and neat solvent standards [20] [27].

Matrix effect acceptance criteria typically require matrix factors within ±15% of unity, with coefficient of variation of matrix factors below 15% across multiple matrix lots [20] [2]. Hemolyzed and lipemic matrix evaluation may be necessary for clinical applications where sample quality cannot be controlled [29] [2]. Matrix effect assessment should employ samples from at least six different sources to ensure method robustness [20] [2].

Extraction recovery assessment focuses on the efficiency of sample preparation procedures in recovering cotinine from biological matrices [20] [26] [27]. Recovery evaluation compares analyte responses in samples spiked before extraction with responses in samples spiked after extraction [20] [26]. Absolute recovery determination provides information about extraction efficiency, while relative recovery assessment using stable isotope-labeled internal standards addresses analytical variability [20] [26].

Recovery acceptance criteria vary based on analytical method and application requirements. Absolute recovery values above 50% are generally considered acceptable for bioanalytical methods, with higher recovery preferred but not mandatory if precision and accuracy meet requirements [20] [26] [27]. Consistency of recovery across concentration levels and matrix types demonstrates method robustness [26] [27].

Bioanalytical Method Validation Integration

The integration of validation parameters into a comprehensive bioanalytical method validation requires careful planning and execution to address regulatory requirements while maintaining practical feasibility [29] [2] [26]. Validation protocols should specify acceptance criteria, sample sizes, and statistical approaches prior to validation execution [2] [26]. Risk assessment should identify potential sources of analytical variability and address these through appropriate validation experiments [29] [2].

Cross-validation between different analytical techniques may be valuable for method comparison and bias assessment [28] [26]. External reference materials, when available, provide independent verification of analytical accuracy [28]. Proficiency testing through external quality assessment programs demonstrates ongoing analytical competence [28].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 0.07

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 45 of 49 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Experimental therapy/ Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1uLl) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1umol) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors.

The aim of the present study was to clarify whether cotinine affects the release of catecholamines from the isolated perfused rat adrenal gland, and to establish the mechanism of its action, in comparison with the response of nicotine. Cotinine (0.3-3 mM), when perfused into an adrenal vein for 60 min, inhibited catecholamines secretory responses evoked by ACh (5.32 mM), DMPP (a selective neuronal nicotinic agonist, 100 uM for 2 min) and McN-A-343 (a selective muscarinic M1-agonist, 100 uM for 2 min) in dose- and time-dependent manners. However, cotinine did not affect catecholamines secretion by high K+ (56 mM). Cotinine itself also failed to affect basal catecholamines output. Furthermore, in the presence of cotinine (1 mM), catecholamines secretory responses evoked by Bay-K-8644 (an activator of L-type Ca2+ channels, 10 uM) and cyclopiazonic acid (an inhibitor of cytoplasmic Ca2+-ATPase, 10 uM) were relative time-dependently attenuated. However, nicotine (30 uM), given into the adrenal gland for 60 min, initially rather enhanced catecholamines secretory responses evoked by ACh and high K+, followed by the inhibition later, while it time-dependently depressed the catecholamines release evoked by McN-A-343 and DMPP. Taken together, these results suggest that cotinine inhibits greatly catecholamines secretion evoked by stimulation of cholinergic (both nicotinic and muscarinic) receptors, but does fail to affect that by the direct membrane-depolarization. It seems that this inhibitory effect of cotinine may be exerted by the cholinergic blockade, which is associated with blocking both the calcium influx into the rat adrenal medullary chromaffin cells and Ca2+ release from the cytoplasmic calcium store. It also seems that there is a big difference in the mode of action between cotinine and nicotine in the rat adrenomedullary catecholamines secretion.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Assays of metabolised cotinine are considered to be an accurate measure of exposure to cigarette smoke among pregnant women. We investigated the association and differences between the cotinine levels in maternal urine and blood, and the umbilical cord blood of three tobacco exposure groups at different stages of pregnancy. A prospective study was conducted among 398 pregnant women undergoing prenatal care in different trimesters at two medical centres and one regional hospital in central Taiwan. All 398 subjects (including 25 smokers, 191 passive smokers and 182 non-smokers) remained in the study up to the time of delivery; 384 of them delivered singleton live births. Cotinine levels were assayed in the maternal plasma and urine of the mothers at each trimester and in the cord blood of the newborns. All specimens were measured using a sensitive high-performance liquid chromatography. Cotinine concentrations in plasma and urine showed a significant dose-dependent difference among the three groups (non-smoker, passive and active smoker) and a trend that increased with gestation among the pregnant women. Significant correlations between cotinine concentrations in plasma and urine among the pregnant women in each trimester were found. In addition, the level of cotinine in umbilical cord blood was significantly correlated with that in maternal blood at term (r = 0.89, P < 0.001). A pattern of elevated cotinine concentrations in the plasma and urine of pregnant women from the beginning to the end of pregnancy was found, and this correlated significantly with the cotinine levels in the umbilical cord blood.

Blood-brain barrier nicotine transfer has been well documented in view of the fact that this alkaloid is a cerebral blood flow marker. However, limited data are available that describe blood-brain barrier penetration of the major tobacco alkaloids after chronic nicotine exposure. This question needs to be addressed, given long-term nicotine exposure alters both blood-brain barrier function and morphology. In contrast to nicotine, it has been reported that cotinine (the major nicotine metabolite) does not penetrate the blood-brain barrier, yet cotinine brain distribution has been well documented after nicotine exposure. Surprisingly, therefore, the literature indirectly suggests that central nervous system cotinine distribution occurs secondarily to nicotine brain metabolism. The aims of the current report are to define blood-brain barrier transfer of nicotine and cotinine in naive and nicotine-exposed animals. Using an in situ brain perfusion model, we assessed the blood-brain barrier uptake of [3H]nicotine and [3H]cotinine in naive animals and in animals exposed chronically to S-(-)nicotine (4.5 mg/kg/day) through osmotic minipump infusion. Our data demonstrate that 1) [3H]nicotine blood-brain barrier uptake is not altered in the in situ perfusion model after chronic nicotine exposure, 2) [3H]cotinine penetrates the blood-brain barrier, and 3) similar to [3H]nicotine, [3H]cotinine blood-brain barrier transfer is not altered by chronic nicotine exposure. To our knowledge, this is the first report detailing the uptake of nicotine and cotinine after chronic nicotine exposure and quantifying the rate of blood-brain barrier penetration by cotinine.

Metabolism Metabolites

Cotinine formation is the major pathway of nicotine metabolism in smokers, and the primary pathway of cotinine metabolism is trans-3'-hydroxylation. trans-3'-Hydroxycotinine and its glucuronide conjugate account for up to 50% of the nicotine metabolites excreted by smokers. Minor metabolites of cotinine excreted by smokers include norcotinine and cotinine N-oxide, each of which account for <5% of the nicotine dose. It has been reported that P450 2A6 is the catalyst of cotinine metabolism. However, we report here that the major product of P450 2A6-catalyzed cotinine metabolism is N-(hydroxymethyl)norcotinine, a previously unknown human metabolite of cotinine. N-(Hydroxymethyl)norcotinine was chemically synthesized, and its stability under the conditions of the enzyme reactions was confirmed. The products of P450 2A6-catalyzed [5-3H]cotinine metabolism were quantified by radioflow HPLC. The identification of N-(hydroxymethyl)norcotinine as the major metabolite was based on HPLC analysis on three unique systems and coelution with N-(hydroxymethyl)norcotinine standard. 5'-Hydroxycotinine and trans-3'-hydroxycotinine were minor products of P450 2A6-catalyzed cotinine metabolism, accounting for 14 and 8% of the total cotinine metabolites, respectively. N-(Hydroxymethyl)norcotinine was a product of cotinine metabolism by the extrahepatic P450, 2A13, but it was a minor one. The major product of P450 2A13-catalyzed cotinine metabolism was 5'-hydroxycotinine, which was formed at twice the rate of trans-3'-hydroxycotinine. The identification of all cotinine metabolites formed by both enzymes was confirmed by LC/MS/MS analysis. Kinetic parameters for cotinine metabolism were determined for P450 2A6 and P450 2A13. This work has confirmed that the major metabolite of cotinine in smokers, trans-3'-hydroxycotinine, is only a minor metabolite of P450 2A6-catalyzed cotinine metabolism.

Nicotine, a major constituent of tobacco, plays a critical role in smoking addiction. In humans, nicotine is primarily metabolized to cotinine, which is further metabolized to trans-3'-hydroxycotinine. Recently, we have demonstrated that heterologously expressed human CYP2A13 is highly active in the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a nicotine-derived carcinogen. In the present study, CYP2A13-catalyzed NNK metabolism was found to be inhibited competitively by nicotine and N'-nitrosonornicotine (NNN), suggesting that both nicotine and NNN are also substrates of CYP2A13. We have further demonstrated that human CYP2A13 is indeed an efficient enzyme in catalyzing C-oxidation of nicotine to form cotinine, with the apparent K(m) and V(max) values of 20.2 uM and 8.7 pmol/min/pmol, respectively. CYP2A13 also catalyzes the 3'-hydroxylation of cotinine to form trans-3'-hydroxycotinine, with the apparent K(m) and V(max) values of 45.2 uM and 0.7 pmol/min/pmol, respectively. The importance of CYP2A13-catalyzed nicotine and cotinine metabolism in vivo remains to be determined.

Nicotine has roles in the addiction to smoking, replacement therapy for smoking cessation, as a potential medication for several diseases such as Parkinson's disease, Alzheimer's disease, and ulcerative colitis. The absorbed nicotine is rapidly and extensively metabolized and eliminated to urine. A major pathway of nicotine metabolism is C-oxidation to cotinine, which is catalyzed by CYP2A6 in human livers. Cotinine is subsequently metabolized to trans-3'-hydroxycotinine by CYP2A6. Nicotine and cotinine are glucuronidated to N-glucuronides mainly by UGT1A4 and partly by UGT1A9. Trans-3'-hydroxycotinine is glucuronidated to O-glucuronide mainly by UGT2B7 and partly by UGT1A9. Approximately 90% of the total nicotine uptake is eliminated as these metabolites and nicotine itself. The nicotine metabolism is an important determinant of the clearance of nicotine. Recently, advances in the understanding of the interindividual variability in nicotine metabolism have been made. There are substantial data suggesting that the large interindividual differences in cotinine formation are associated with genetic polymorphisms of the CYP2A6 gene. Interethnic differences have also been observed in the cotinine formation and the allele frequencies of the CYP2A6 alleles. Since the genetic polymorphisms of the CYP2A6 gene have a major impact on nicotine clearance, its relationships with smoking behavior or the risk of lung cancer have been suggested. The metabolic pathways of the glucuronidation of nicotine, cotinine, and trans-3'-hydroxycotinine in humans would be one of the causal factors for the interindividual differences in nicotine metabolism.

Cotinine has known human metabolites that include 5'-hydroxycotinine, Norcotinine, trans-3'-hydroxycotinine, and Cotinine N-glucuronide.

Wikipedia

Biological Half Life

The current study examined selected factors of ethnicity, menthol cigarette preference, body composition and alcohol-use history on cotinine half-life in 6 days of smoking abstinence in African American and Caucasian women. A 7-day inpatient protocol was conducted in the General Clinical Research Center, in which day 1 was ad lib smoking and days 2-7 were smoking abstinence (n = 32). Plasma cotinine was measured every 8 h throughout. Average cotinine half-life was 21.3 hr, similar to previously reported 18-20 hr. Three women exhibited >14 ng/mL cotinine after 136 hr of smoking abstinence. Host factors explaining 52.0% of variance in cotinine half-life and associated with longer half-life were being an African American menthol smoker, fewer years of alcohol use and greater lean body mass. Among menthol smokers, baseline cotinine level and cotinine half-life were not significantly different in Caucasian and African American women.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-OW/OST 1694; Procedure: high performance liquid chromatography combined with tandem mass spectrometry; Analyte: cotinine; Matrix: water, soil, sediment, and biosolids; Detection Limit: 3.4 ng/L.

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: cotinine; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.33 ug/L.

Method: USGS-NWQL O-2080-08; Procedure: high performance liquid chromatography/mass spectrometry; Analyte: cotinine; Matrix: broad range of filtered water types; Detection Limit: 0.0142 ug/L.

Clinical Laboratory Methods

... A simple and sensitive high-performance liquid chromatography (HPLC) procedure for the determination of cotinine in urine following liquid-liquid extraction with dichloromethane in an alkaline medium is described. Calibration curves show linearity over the 50 to 3000 ng/mL range with low intra- and interday variability as well as good selectivity and specificity. No solid-phase extraction is performed because the liquid dichloromethane extraction step yields excellent results.

A novel validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure was developed and fully validated for the simultaneous determination of nicotine-N-beta-D-glucuronide, cotinine-N-oxide, trans-3-hydroxycotinine, norcotinine, trans-nicotine-1'-oxide, cotinine, nornicotine, nicotine, anatabine, anabasine and cotinine-N-beta-D-glucuronide in human plasma or urine. Target analytes and corresponding deuterated internal standards were extracted by solid-phase extraction and analyzed by LC-MS/MS with electrospray ionization (ESI) using multiple reaction monitoring (MRM) data acquisition. Calibration curves were linear over the selected concentration ranges for each analyte, with calculated coefficients of determination (R(2)) of greater than 0.99. The total extraction recovery (%) was concentration dependent and ranged between 52-88% in plasma and 51-118% in urine. The limits of quantification for all analytes in plasma and urine were 1.0 ng/mL and 2.5 ng/mL, respectively, with the exception of cotinine-N-beta-D-glucuronide, which was 50 ng/mL. Intra-day and inter-day imprecision were < or = 14% and < or = 17%, respectively. ...

A simple, sensitive, rapid and high throughput gas chromatography-mass spectrometry method was developed for simultaneous quantification of urinary nicotine and cotinine in passive and active smokers.... Calibration curves in the range of 0.5-5000 ng/mL of the analytes in urine matrix were established with linear correlation coefficients (r(2)) greater than 0.997. The limit of detection for both nicotine and cotinine were 0.20 ng/mL. The mean recoveries for nicotine and cotinine were 93.0 and 100.4%, respectively. The within- and between-assay accuracies were between 2.1 and 7.9% for nicotine and between 0.7 and 11.1% for cotinine. Within- and between-assay precisions of 3.3-9.5% for nicotine and 3.4-9.8% for cotinine were also achieved.

Dates

2. Terry, A.V., Jr., Hernandez, C.M., Hohnadel, E.J., et al. Cotinine, a neuroactive metabolite of nicotine: Potential for treating disorders of impaired cognition. CNS Drug Rev. 11(3), 229-252 (2005).

3. Jacob, P., III, Yu, L., Shulgin, A.T., et al. Minor tobacco alkaloids as biomarkers for tobacco use: Comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. Am.J.Public Health 89(5), 731-736 (1999).

4. Murphy, S.E., Link, C.A., Jensen, J., et al. A comparison of urinary biomarkers of tobacco and carcinogen exposure in smokers. Cancer Epidemiology, Biomarkers & Prevention 13(10), 1617-1623 (2004).